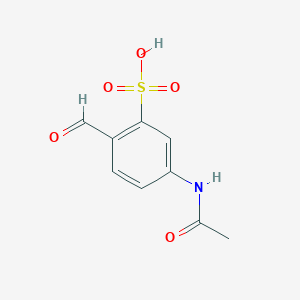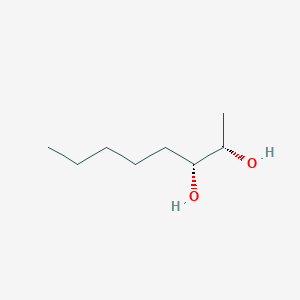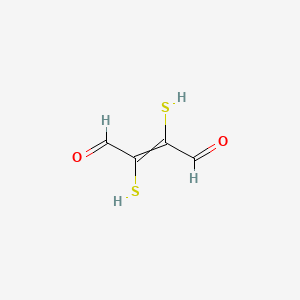
2,3-Bis(sulfanyl)but-2-enedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(sulfanyl)but-2-enedial is an organic compound with the molecular formula C4H4O2S2 It is characterized by the presence of two sulfanyl (thiol) groups attached to a butenedial backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)but-2-enedial typically involves the reaction of but-2-enedial with thiol-containing reagents under controlled conditions. One common method is the reaction of but-2-enedial with hydrogen sulfide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(sulfanyl)but-2-enedial can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Thioethers and thioesters.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(sulfanyl)but-2-enedial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a reducing agent.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis(sulfanyl)but-2-enedial involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds with proteins and other biomolecules, affecting their function and activity. The compound can also act as a reducing agent, influencing redox reactions and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-2-enedial: A related compound without the sulfanyl groups.
2,3-Bis(sulfanyl)propane-1-sulfonic acid: Another thiol-containing compound with different structural features.
Eigenschaften
CAS-Nummer |
66582-68-1 |
|---|---|
Molekularformel |
C4H4O2S2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2,3-bis(sulfanyl)but-2-enedial |
InChI |
InChI=1S/C4H4O2S2/c5-1-3(7)4(8)2-6/h1-2,7-8H |
InChI-Schlüssel |
WNSRKFWECHYJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(=C(C=O)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


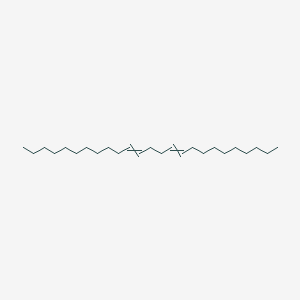

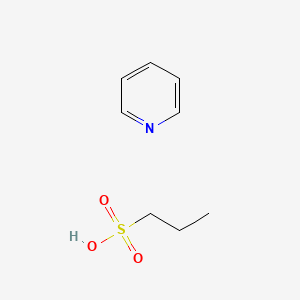
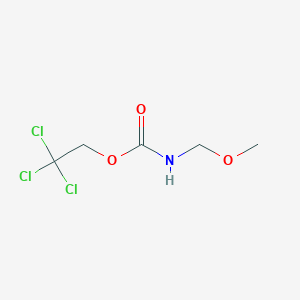
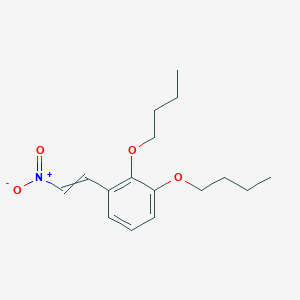


![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
